Cas no 15307-93-4 (2,6-Dichlorodiphenylamine)

2,6-Dichlorodiphenylamine is a chlorinated diphenylamine derivative characterized by its two chlorine substituents at the 2 and 6 positions of the phenyl rings. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its high purity and consistent composition ensure reliable performance in coupling reactions and as a precursor for specialized compounds. The compound's robust aromatic framework contributes to its thermal and chemical resistance, suitable for demanding applications. Proper handling is required due to its potential reactivity under specific conditions. It is typically supplied as a crystalline solid with standardized specifications for industrial and research use.
2,6-Dichlorodiphenylamine structure
2,6-Dichlorodiphenylamine structure
商品名:2,6-Dichlorodiphenylamine
CAS番号:15307-93-4
MF:C12H9NCl2
メガワット:238.11256
MDL:MFCD00269648
CID:87528
PubChem ID:87560893

2,6-Dichlorodiphenylamine 化学的及び物理的性質

名前と識別子

    • 2,6-Dichloro-N-phenylaniline
    • N-Phenyl-2,6-dichloroaniline
    • 2,6-Dichlorodiphenylamine
    • N-(2,6-Dichlorophenyl)aniline
    • EOS-60715
    • TIMTEC-BB SBB003229
    • Meclofenamic acid IMP
    • Meclofenamic acid Impurity
    • Diphenylamine,2,6-dichloro-
    • 2,6-Dichlorophenylphenylamine
    • 2,6-DICHLORODIPHENYLAMIN
    • CS-W012842
    • UNII-D5D4MZM3NW
    • D5D4MZM3NW
    • C12H9Cl2N
    • AS-17772
    • FT-0610612
    • 2,6-DICHLORO-N-PHENYLBENZENAMINE
    • MFCD00269648
    • SCHEMBL2419050
    • 2,6-Dichlorodiphenylamine, analytical standard
    • BCP24473
    • FD10488
    • EC 239-349-0
    • 2,6-Dichlorodiphenylamine, 98%
    • PD158291
    • 2,6-Dichlorodiphenylamine; Benzenamine, 2,6-dichloro-N-phenyl-; Diphenylamine, 2,6-dichloro- (8CI); N-(2,6-Dichlorophenyl)aniline; N-Phenyl-2,6-dichloroaniline
    • W-108041
    • Benzenamine, 2,6-dichloro-N-phenyl-
    • 2,6-dichlorophenylaniline
    • 15307-93-4
    • EINECS 239-349-0
    • AKOS015840672
    • NS00009651
    • A809390
    • 2,6-Dichloro-N-phenylaniline #
    • HY-W012126
    • AC-10655
    • DTXSID90165213
    • D3778
    • N-phenyl 2,6-dichloroaniline
    • DA-60035
    • ALBB-025811
    • MDL: MFCD00269648
    • インチ: InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
    • InChIKey: HDUUZPLYVVQTKN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(Cl)=C1NC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 237.01100
  • どういたいしつりょう: 237.011205
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • 色と性状: ライトブラウン固体
  • 密度みつど: 1.327
  • ゆうかいてん: 49.0 to 53.0 deg-C
  • ふってん: 309.8°C at 760 mmHg
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: 1.649
  • PSA: 12.03000
  • LogP: 4.81000
  • かんど: 空気に敏感である
  • ようかいせい: 未確定

2,6-Dichlorodiphenylamine セキュリティ情報

2,6-Dichlorodiphenylamine 税関データ

  • 税関コード:2921440000
  • 税関データ:

    中国税関番号:

    2921440000

    概要:

    2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%

2,6-Dichlorodiphenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W012842-1kg
2,6-Dichlorodiphenylamine
15307-93-4 98.88%
1kg
$116.0 2022-04-27
eNovation Chemicals LLC
D116000-100g
2,6-DICHLORODIPHENYLAMINE
15307-93-4 97%
100g
$200 2023-09-03
Ambeed
A241841-100g
2,6-Dichloro-N-phenylaniline
15307-93-4 98%
100g
$31.0 2024-04-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD68178-25g
2,6-Dichloro-N-phenylaniline
15307-93-4 98%
25g
¥58.0 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3778-250G
2,6-Dichlorodiphenylamine
15307-93-4 >98.0%(GC)
250g
¥695.00 2024-04-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009211-100g
2,6-Dichlorodiphenylamine
15307-93-4 98%
100g
¥85 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009211-25g
2,6-Dichlorodiphenylamine
15307-93-4 98%
25g
¥32 2024-05-25
Chemenu
CM249734-1000g
2,6-Dichloro-N-phenylaniline
15307-93-4 95+%
1000g
$271 2022-06-12
Alichem
A019109837-500g
2,6-Dichloro-N-phenylaniline
15307-93-4 98%
500g
185.40 USD 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-KI183-25g
2,6-Dichlorodiphenylamine
15307-93-4 98%
25g
89.0CNY 2021-08-05

2,6-Dichlorodiphenylamine 合成方法

2,6-Dichlorodiphenylamine 関連文献

2,6-Dichlorodiphenylamineに関する追加情報

Introduction to 2,6-Dichlorodiphenylamine (CAS No. 15307-93-4)

2,6-Dichlorodiphenylamine, with the chemical formula C₆H₅Cl₂N, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring two chlorine atoms substituting at the 2- and 6-positions of a diphenylamine backbone, imparts unique reactivity and functional properties that make it valuable in various applications. This introduction explores the compound's chemical characteristics, synthetic pathways, industrial relevance, and recent advancements in its utilization within the pharmaceutical and material sciences domains.

The CAS number 15307-93-4 uniquely identifies this substance in chemical databases and literature, underscoring its importance in scientific discourse. The presence of chlorine atoms at the ortho positions relative to the amine group enhances electrophilic aromatic substitution reactions, making 2,6-dichlorodiphenylamine a versatile intermediate in synthesizing more complex molecules. Its diphenylamine core is known for its stability and ability to participate in hydrogen bonding interactions, which are critical for designing bioactive molecules.

In terms of synthesis, 2,6-dichlorodiphenylamine can be prepared through the chlorination of diphenylamine or via nucleophilic aromatic substitution reactions on pre-functionalized biphenyl derivatives. The choice of synthetic route depends on the desired purity and scale of production. Recent studies have highlighted the efficiency of catalytic chlorination methods that minimize byproduct formation, aligning with green chemistry principles. These advancements not only improve yield but also reduce environmental impact.

The industrial significance of 2,6-dichlorodiphenylamine lies in its role as a precursor for pharmaceuticals and agrochemicals. Its structural motif is frequently incorporated into molecules designed to interact with biological targets. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chlorine atoms facilitate further functionalization, allowing chemists to tailor properties such as solubility and binding affinity.

Recent research has also explored the material science applications of 2,6-dichlorodiphenylamine. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalysis. Additionally, its aromatic structure makes it a candidate for developing organic semiconductors and conductive polymers. These materials are integral to advancements in electronics, including flexible displays and solar cells.

The pharmaceutical industry has been particularly interested in 2,6-dichlorodiphenylamine due to its potential as a pharmacophore. Studies have demonstrated that modifications to its core structure can enhance biological activity while minimizing toxicity. For example, derivatives have been investigated for their antimicrobial properties, showing efficacy against resistant bacterial strains. Such findings underscore the importance of this compound in drug discovery efforts.

From an environmental perspective, the handling and disposal of 2,6-dichlorodiphenylamine must adhere to stringent safety protocols to prevent contamination. While it is not classified as a hazardous substance under standard definitions, proper storage conditions are essential to maintain its stability and prevent unwanted reactions. Researchers are continually refining protocols for its safe use in laboratories and industrial settings.

The future prospects for 2,6-dichlorodiphenylamine remain promising as new synthetic methodologies and applications emerge. Collaborative efforts between academia and industry will likely drive innovation in utilizing this compound for next-generation pharmaceuticals and advanced materials. As our understanding of molecular interactions deepens, so too will the opportunities for leveraging its unique properties.

In conclusion,2,6-Dichlorodiphenylamine (CAS No. 15307-93-4) stands as a testament to the ingenuity of organic chemistry in creating molecules with tailored functionalities. Its versatility as an intermediate underscores its enduring relevance across multiple scientific disciplines. By staying abreast of emerging research trends and technological advancements, 2 ,6 -Dichlorodiphenylamine will continue to play a pivotal role in shaping future developments within both pharmaceuticals and material sciences .

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